1-Benzyl-4-(4-iodobenzyl)piperazine
Overview
Description
1-Benzyl-4-(4-iodobenzyl)piperazine is a chemical compound with the molecular formula C18 H21 I N2 . It falls under the category of halides . The molecular weight of this compound is 392.278 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The structure is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 392.278 . Other specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
1. Radioiodination Techniques for Receptor Ligands
4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine and its derivatives, closely related to 1-Benzyl-4-(4-iodobenzyl)piperazine, have been developed as sigma-1 receptor ligands. These compounds were prepared using a mild and efficient radioiodination technique, resulting in high radiochemical yields. These techniques are significant for the development of receptor-specific imaging agents in nuclear medicine (Sadeghzadeh et al., 2014).
2. Preclinical Evaluation for Tumor Imaging
The compound 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine, closely resembling this compound, demonstrated high-binding affinity to sigma receptors. It underwent preclinical evaluation, revealing promising potential for breast tumor imaging in mice. This highlights its potential application in developing imaging tracers for various types of cancer (Sadeghzadeh et al., 2017).
Medicinal Chemistry and Drug Design
3. Piperazine Derivatives as Drug Candidates
Piperazine derivatives, similar in structure to this compound, exhibit a wide range of biological activities. They have been utilized in the design of drugs with antibacterial, antifungal, antipsychotic, antidepressant, and anxiolytic properties. This versatility highlights the significance of piperazine structures in medicinal chemistry and drug design (Brito et al., 2018).
4. Antimicrobial and Antioxidant Properties
1,4-Disubstituted piperazine derivatives have shown potential as antimicrobial agents against resistant strains of bacteria and fungi. They are also being explored for their antioxidant activities, indicating their therapeutic potential in managing oxidative stress-related conditions (Shroff et al., 2022).
Structural Analysis and Chemistry
5. Structural Insights for Anti-Malarial Agents
Certain piperazine derivatives have demonstrated anti-malarial activity. The crystal structures of these compounds were studied to understand the molecular basis of their activity. These structural insights are crucial for designing more effective anti-malarial drugs (Cunico et al., 2009).
Properties
IUPAC Name |
1-benzyl-4-[(4-iodophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHHWPFMDSPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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